molecular formula C11H6BrClO2S B3060478 4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde CAS No. 425681-51-2

4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde

Cat. No. B3060478
CAS RN: 425681-51-2
M. Wt: 317.59 g/mol
InChI Key: YIZIACLVSUPZNV-UHFFFAOYSA-N
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Description

4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde is a chemical compound that belongs to the family of furaldehydes. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Reactivity

4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde has been the subject of various synthetic and reactivity studies. Research indicates that the compound, or its derivatives, can participate in bromination reactions under specific conditions, highlighting its potential role in organic synthesis. For instance, it is noted that bromination of certain aldehydes yields derivatives, such as 4-bromo and 5-bromo derivatives, under specific conditions (Gol'dfarb et al., 1971).

Coupling and Functionalization

The compound is utilized in palladium-catalyzed direct coupling reactions. Notably, 5-bromo-2-furaldehyde has been directly coupled with furfural and thiophene derivatives, an approach that is instrumental in the synthesis of compounds with 5-heteroaryl-2-furaldehyde type functionality. Such methodologies are beneficial for introducing functional groups into molecules, which is a crucial step in the development of organic electronic materials (Kainulainen & Heiskanen, 2016).

Role in Heterocyclic Compound Synthesis

4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde or its analogs have been used in the synthesis of various heterocyclic compounds. This includes the preparation of tetrahydropyrimidinones through reactions involving 5-aryl-2-furaldehydes, showcasing the compound's utility in creating complex molecular structures, which can have applications in drug discovery and material science (Vakhula et al., 2018).

properties

IUPAC Name

4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClO2S/c12-10-5-8(6-14)15-11(10)16-9-3-1-7(13)2-4-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZIACLVSUPZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(O2)C=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358222
Record name ST50864111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

425681-51-2
Record name ST50864111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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